
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is an organic compound that features a thiazole ring, an aminopropoxy group, and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution, where a suitable leaving group on the thiazole ring is replaced by the aminopropoxy moiety.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropoxy group can form hydrogen bonds or ionic interactions, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacid: Lacks the hydrochloride salt form.
2-(2-Aminopropoxy)-1,3-thiazole-4-methylcarboxylate: Contains a methyl ester instead of a carboxylic acid.
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid.
Uniqueness
2-(2-Aminopropoxy)-1,3-thiazole-4-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C7H11ClN2O3S |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
2-(2-aminopropoxy)-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-4(8)2-12-7-9-5(3-13-7)6(10)11;/h3-4H,2,8H2,1H3,(H,10,11);1H |
Clave InChI |
KZWJJAGAWQGSDO-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=NC(=CS1)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
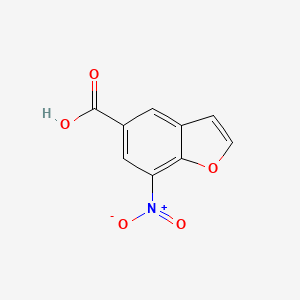
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
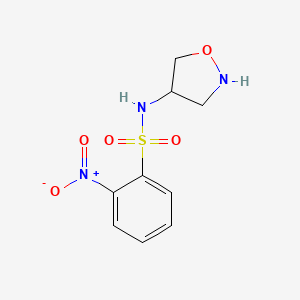
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
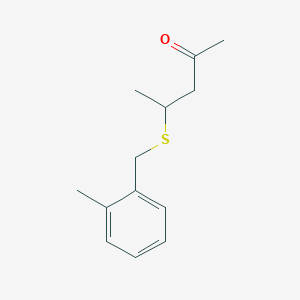
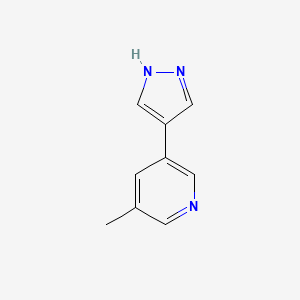
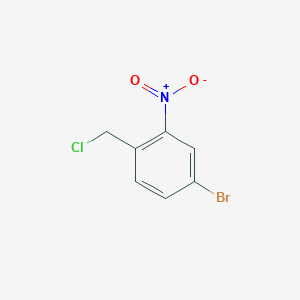
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)


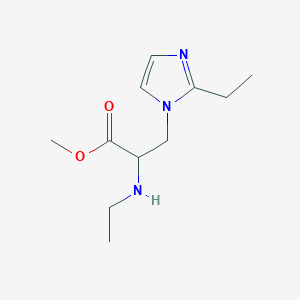
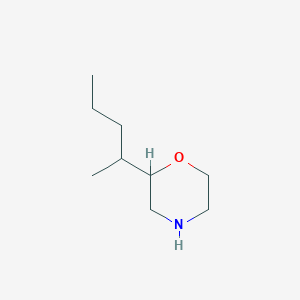
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)
